![molecular formula C22H21N3O2 B2602154 6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 923084-09-7](/img/structure/B2602154.png)
6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Description
6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, also known as DIPPO, is a pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. DIPPO has been studied extensively for its unique properties and potential benefits in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Molecular Structure and Reactivity
The structural features of compounds related to "6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" have been explored in the context of synthesizing mononuclear Re(I) complexes derived from pyrroline-pyrazolyl-pyridazine, displaying non-regular octahedral geometry around metal centers. Such compounds define specific intramolecular hydrogen bonds contributing to their structural stability and potential reactivity, offering avenues for catalytic, pharmaceutical, and materials science applications (Saldías et al., 2020).
Biological Activity
Derivatives structurally similar to the specified compound have been investigated for their cardiotonic and inotropic activities, demonstrating significant biological effects. For instance, dihydropyridazinone derivatives exhibit potent inotropic effects in animal models, highlighting their potential in developing therapeutic agents (Robertson et al., 1986). This suggests that compounds with similar pyridazinone cores could be explored for their biological efficacy in cardiovascular diseases.
Antimicrobial and Antioxidant Properties
Compounds with indolyl and pyridazinone motifs have shown promising antimicrobial and antioxidant activities. Synthesis and in vitro screening of novel pyridine derivatives have revealed moderate to good binding energies towards target proteins and exhibited antimicrobial and antioxidant activity, suggesting the potential use of these compounds in developing new antimicrobial agents and antioxidants (Flefel et al., 2018).
Synthetic Methodologies and Chemical Reactivity
The exploration of synthetic methodologies for related compounds has led to the development of novel pyridazino[4,5-b]indole derivatives with potential inotropic and antiaggregatory activities. Such studies underscore the versatility of these chemical frameworks for synthesizing compounds with tailored biological activities, paving the way for the development of new therapeutic agents (Monge et al., 1993).
properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-8-18(13-16(15)2)19-9-10-21(26)25(23-19)14-22(27)24-12-11-17-5-3-4-6-20(17)24/h3-10,13H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJXRIFASCQNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one |
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